N-propylnorlitebamine

Description

Properties

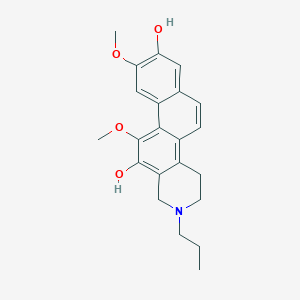

Molecular Formula |

C22H25NO4 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

9,11-dimethoxy-2-propyl-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline-8,12-diol |

InChI |

InChI=1S/C22H25NO4/c1-4-8-23-9-7-14-15-6-5-13-10-18(24)19(26-2)11-16(13)20(15)22(27-3)21(25)17(14)12-23/h5-6,10-11,24-25H,4,7-9,12H2,1-3H3 |

InChI Key |

IFMOVFFRZLWNFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC2=C3C=CC4=CC(=C(C=C4C3=C(C(=C2C1)O)OC)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Anti-AChE Activity of this compound and Analogues

Structural and Functional Insights

- Quaternary Ammonium Salts : The N-metho salt’s superior activity (IC₅₀ 2.70 µM) highlights the importance of charge interactions with AChE’s anionic substrate-binding site. The permanent positive charge enhances binding affinity compared to uncharged base forms .

Detailed Research Findings

Mechanism of Action

This compound and its analogues inhibit AChE by competing with acetylcholine for the enzyme’s catalytic triad (Ser200, Glu327, His440). Molecular docking studies suggest that the N-propyl chain occupies the acyl-binding pocket, while the tricyclic core stabilizes the enzyme-inhibitor complex . The N-metho salt’s quaternary nitrogen forms a stronger ionic bond with the enzyme’s gorge, explaining its enhanced potency .

Pharmacological Context

Q & A

Q. What are the established synthetic pathways for N-propylnorlitebamine, and what yield optimization strategies are recommended?

this compound is synthesized via a three-step protocol:

- Step 1 : N-alkylation of laurolitsine with a propyl group.

- Step 2 : Solvolysis using 1 M NH₄OAc under reflux.

- Step 3 : Mannich reaction to finalize the structure. This method achieves >80% overall yield. Key optimization strategies include controlling reaction temperature during solvolysis and using stoichiometric excess in the Mannich step to minimize side products .

Q. How is the anti-acetylcholinesterase activity of this compound quantified, and what are baseline IC₅₀ values?

Activity is assessed using in vitro acetylcholinesterase inhibition assays (Ellman’s method). Baseline IC₅₀ values for this compound are ~7.0 µM. Its N-metho salt derivative exhibits enhanced potency (IC₅₀ = 2.70 µM), suggesting structural modifications significantly impact activity .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- NMR spectroscopy (¹H and ¹³C) to confirm alkylation and Mannich reaction sites.

- HPLC with UV detection (λ = 254 nm) for purity assessment (>95% threshold).

- Mass spectrometry (ESI-MS) to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound derivatives across studies?

Contradictions often arise from methodological variability:

- Assay conditions : Differences in substrate concentration (e.g., acetylthiocholine vs. butyrylthiocholine) or pH buffers.

- Salt forms : Activity discrepancies between freebase and salts (e.g., N-metho salts). Mitigation involves standardizing protocols (e.g., NIH preclinical guidelines for reproducibility) and reporting detailed experimental parameters (temperature, incubation time) .

Q. What experimental designs are recommended to explore structure-activity relationships (SAR) for this compound analogs?

- Variable alkyl chain length : Synthesize homologs (e.g., N-isopropyl, N-isobutyl) to assess steric/electronic effects.

- Salt formation : Compare freebase vs. quaternary ammonium salts for bioavailability and target engagement.

- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions with acetylcholinesterase’s catalytic site .

Q. How should researchers address variability in preclinical data when transitioning from in vitro to in vivo models?

- Dose-response calibration : Adjust concentrations based on pharmacokinetic parameters (e.g., plasma protein binding, half-life).

- Species-specific metabolism : Test metabolite profiles in murine vs. human liver microsomes.

- Behavioral endpoints : For neuroactivity studies, use standardized tests (e.g., Morris water maze for cognitive effects) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in cellular assays?

- Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Power analysis to determine sample size adequacy (α = 0.05, β = 0.2) .

Data Interpretation and Reporting

Q. How to contextualize this compound’s moderate IC₅₀ values (~7.0 µM) within broader acetylcholinesterase inhibitor research?

Compare against reference inhibitors:

Q. What ethical and methodological standards apply when reporting preclinical studies of this compound?

Q. How to design a comparative study evaluating this compound against existing cholinesterase inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.